Dodecanoic-2,2-D2 acid
Overview
Description
Lauric Acid-d2, also known as dodecanoic acid-d2, is a deuterium-labeled form of lauric acid. Lauric acid is a saturated fatty acid with a 12-carbon atom chain, commonly found in coconut oil and palm kernel oil. The deuterium labeling in Lauric Acid-d2 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms .
Scientific Research Applications
Lauric Acid-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Investigated for its potential antimicrobial properties and its role in lipid metabolism.
Industry: Utilized in the development of phase change materials for thermal energy storage and in the synthesis of surfactants and emulsifiers .
Mechanism of Action
Target of Action
Dodecanoic-2,2-D2 acid, also known as Lauric-2,2-d2 acid, α-Dideuterododecanoic acid, 2,2-Dideuteriododecanoic acid , has been found to have antimicrobial properties . It targets a variety of microbial species, including Gram-positive and Gram-negative bacteria, as well as fungal strains .
Mode of Action
It is known that fatty acids like this compound can disrupt the cell membranes of bacteria and fungi, leading to cell death .
Biochemical Pathways
This compound is involved in the ketonic decarboxylation reaction, where it is transformed into 12-tricosanone . This reaction is catalyzed by MgO and occurs at moderate temperatures .
Result of Action
The primary result of this compound’s action is the disruption of microbial cell membranes, leading to cell death . This makes it an effective antimicrobial agent.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the rate of the ketonic decarboxylation reaction . Furthermore, the presence of other substances, such as MgO, can catalyze this reaction .
Biochemical Analysis
Biochemical Properties
Dodecanoic-2,2-D2 acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is carboxylic acid reductase (CAR), which catalyzes the reduction of carboxylic acids to aldehydes . Additionally, this compound is known to exhibit strong bactericidal properties, making it effective against a range of bacterial strains . The interactions between this compound and these biomolecules are crucial for understanding its role in metabolic processes and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to have antimicrobial properties, which can impact the growth and survival of bacterial cells . In addition, it can modulate inflammatory responses and lipid metabolism in mammalian cells, thereby influencing overall cellular health and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain bacterial enzymes, thereby exerting its antimicrobial effects . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under recommended conditions, but its stability and activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antimicrobial activity and modulation of metabolic pathways
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can stimulate beneficial cellular responses, such as enhanced antimicrobial activity and improved metabolic function . At higher doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid metabolism and lipid biosynthesis. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, which are key regulators of lipid metabolism . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular energy balance and metabolic health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and incorporated into cellular membranes . The distribution of this compound within tissues can influence its localization and accumulation, thereby affecting its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in cellular membranes and lipid droplets, where it can exert its effects on membrane fluidity and lipid metabolism . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauric Acid-d2 can be synthesized through the deuteration of lauric acid. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods: Industrial production of Lauric Acid-d2 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Lauric Acid-d2 undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Oxidation: Conversion to lauric acid derivatives such as lauric aldehyde and lauric acid peroxides.
Reduction: Formation of lauryl alcohol through reduction reactions.
Substitution: Halogenation reactions to form lauryl halides.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Esterification: Lauryl esters.
Oxidation: Lauric aldehyde, lauric acid peroxides.
Reduction: Lauryl alcohol.
Substitution: Lauryl halides.
Comparison with Similar Compounds
Lauric Acid-d2 can be compared with other medium-chain fatty acids such as:
Capric Acid (C10): Similar in structure but with a shorter carbon chain. It has different metabolic properties and is less effective as an antimicrobial agent.
Myristic Acid (C14): Longer carbon chain, leading to different physical and chemical properties. It is more commonly found in animal fats.
Palmitic Acid (C16): Significantly longer carbon chain, resulting in different metabolic and physiological effects
Lauric Acid-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications, allowing for detailed studies of metabolic pathways and reaction mechanisms.
Properties
IUPAC Name |
2,2-dideuteriododecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-ZWGOZCLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481362 | |
Record name | Lauric-2,2-d2 acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64118-39-4 | |
Record name | Lauric-2,2-d2 acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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